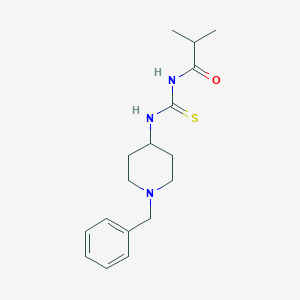![molecular formula C17H23N3O2S B269138 2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269138.png)
2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. Also known as DPTP, this compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide has anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and tumor growth. In addition, it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide in lab experiments is its potential use in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects on specific pathways.
Zukünftige Richtungen
There are several future directions for the study of 2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide. One direction is to further study its mechanism of action and its effects on specific pathways. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound in the development of new drugs.
Synthesemethoden
The synthesis of 2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide has been achieved through various methods, including the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate with 2,2-dimethylpropan-1-amine. Other methods include the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate with 2,2-dimethylpropan-1-ol, followed by the reaction of the resulting product with thionyl chloride. The compound has also been synthesized using the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate with 2,2-dimethylpropan-1-amine hydrochloride.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide has been studied for its potential use in the development of new drugs. It has been shown to have anti-inflammatory and anti-tumor properties and has been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Eigenschaften
Produktname |
2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide |
|---|---|
Molekularformel |
C17H23N3O2S |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)15(22)19-16(23)18-13-8-6-12(7-9-13)14(21)20-10-4-5-11-20/h6-9H,4-5,10-11H2,1-3H3,(H2,18,19,22,23) |
InChI-Schlüssel |
GAQPJWXRXOHXKV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B269055.png)
![4-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269059.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B269061.png)
![2-chloro-N-cyclohexyl-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B269062.png)
![3-[(cyclopropylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B269063.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]benzamide](/img/structure/B269071.png)

![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269073.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269079.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B269080.png)
![N-butyl-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269084.png)

![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide](/img/structure/B269088.png)
![3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B269091.png)